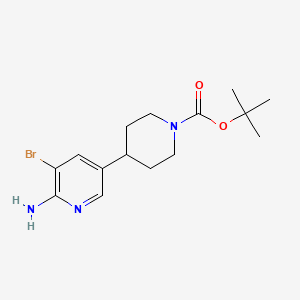

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is a brominated pyridine derivative featuring a piperidine backbone protected by a tert-butyloxycarbonyl (Boc) group. The compound’s structure includes a 6-amino-5-bromopyridin-3-yl substituent, which confers unique electronic and steric properties. This scaffold is commonly utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules .

Properties

Molecular Formula |

C15H22BrN3O2 |

|---|---|

Molecular Weight |

356.26 g/mol |

IUPAC Name |

tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)13(17)18-9-11/h8-10H,4-7H2,1-3H3,(H2,17,18) |

InChI Key |

QQMQYTRKHYMWKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(N=C2)N)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-5-bromopyridine and tert-butyl piperidine-1-carboxylate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C).

Purification: The final product is purified through techniques like recrystallization or chromatography to ensure high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.

Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromopyridine moieties play a crucial role in its binding affinity and reactivity . The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1820614-58-1)

- Key Differences: Replaces the 6-amino and 5-bromo groups with 6-acetamido and 5-methyl substituents.

- The methyl group at position 5 decreases molecular weight (ΔMW ≈ -65 g/mol) and lipophilicity (logP reduction) relative to bromine.

- Applications : Likely serves as a precursor for acetylated analogs in drug discovery, where metabolic stability is prioritized over reactivity .

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Key Differences : Substitutes the pyridine ring with a pyrazine heterocycle and replaces bromine with chlorine.

- Impact on Properties :

- Pyrazine’s electron-deficient nature enhances π-π stacking interactions, while chlorine (vs. bromine) reduces polarizability and halogen-bonding strength.

- Lower molecular weight (ΔMW ≈ -45 g/mol) compared to the brominated analog.

- Applications: Potential use in antiviral or antibacterial agents due to pyrazine’s prevalence in such scaffolds .

tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

- Key Differences: Incorporates a dihydroquinoline ring instead of pyridine.

- Impact on Properties: The fused quinoline system increases aromatic surface area, enhancing hydrophobic interactions. Bromine’s presence retains cross-coupling utility but adds steric complexity.

- Applications : Suitable for targeting G-protein-coupled receptors (GPCRs) or epigenetic regulators .

Structural and Functional Data Table

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Target Compound (N/A) | 6-amino, 5-bromo, pyridine | ~353.25 | High reactivity (Br), H-bond donor (NH₂) | Kinase inhibitors, PROTAC intermediates |

| tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate (1820614-58-1) | 6-acetamido, 5-methyl, pyridine | ~348.41 | Steric bulk, metabolic stability | Acetylated drug analogs |

| tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (N/A) | 6-Cl, pyrazine | ~308.79 | Electron-deficient, moderate halogen bonding | Antivirals, antibacterials |

| tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (N/A) | 6-Br, dihydroquinoline | ~393.29 | Hydrophobic, rigid scaffold | GPCR ligands, epigenetic modulators |

Research Findings and Implications

- Reactivity : The bromine atom in the target compound enables efficient cross-coupling reactions, making it superior to chloro or methyl analogs in synthesizing complex architectures (e.g., biaryl motifs) .

- Binding Interactions: The amino group’s hydrogen-bonding capability enhances target affinity in kinase inhibitors, whereas acetamido or pyrazine-based analogs may prioritize solubility or metabolic resistance .

- Synthetic Utility : Compounds like the target are critical intermediates in PROTAC development, where modularity and functional group compatibility are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.